An In-depth Technical Guide to 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (CAS 58722-38-6)
An In-depth Technical Guide to 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (CAS 58722-38-6)
This document provides a comprehensive technical overview of 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, a key chemical intermediate in pharmaceutical and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's chemical properties, synthesis, reactivity, applications, and safety protocols, grounding all claims in authoritative references.
Introduction and Core Significance
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, also known as 4-(pyrrolidinylsulfonyl)phenacyl bromide, is a bifunctional organic compound. Its structure is characterized by a phenyl ring substituted with a pyrrolidinylsulfonyl group and an α-bromoacetyl group. This unique architecture makes it a highly valuable building block in medicinal chemistry. The pyrrolidinylsulfonylphenyl moiety is a significant pharmacophore found in various biologically active molecules, while the α-bromo ketone functional group serves as a versatile electrophilic site for covalent bond formation.[1] This reactivity allows for the strategic introduction of the sulfonylphenyl group into larger, more complex molecular scaffolds, facilitating the synthesis of novel therapeutic agents and other high-value chemical entities.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the compound is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 58722-38-6 | [4][5] |
| Molecular Formula | C₁₂H₁₄BrNO₃S | [4][5] |
| Molecular Weight | 332.21 g/mol | [5] |
| Appearance | Solid | [4] |
| Boiling Point | ~428.2 °C (Predicted) | [6] |
| Density | ~1.71 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C, Inert atmosphere | [7] |
Synthesis and Mechanism
The synthesis of 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone is typically achieved via the α-bromination of its acetophenone precursor, 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone. This process is a cornerstone reaction in organic synthesis.[8]
Synthetic Pathway Overview
The overall synthesis is a two-step process starting from commercially available materials.
Caption: General two-step synthesis of the title compound.
Mechanism of α-Bromination
The key transformation is the acid-catalyzed α-bromination of the ketone. The reaction proceeds through a rate-determining enol formation, which then acts as the nucleophile.[9]
-
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr in acetic acid), making the α-protons more acidic.
-
Enol Formation: A base (e.g., water or the solvent) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the slow, rate-determining step.[9][10]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).[11]
-
Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.
This mechanism ensures selective mono-bromination at the α-position under acidic conditions.[12]
Field-Proven Experimental Protocol: α-Bromination
This protocol is a self-validating system designed for high yield and purity. It is based on established methods for the α-bromination of acetophenone derivatives.[8][12][13]
Materials:
-
1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.05 eq)
-
Ice-water bath
-
Sodium bisulfite solution (5% w/v)
-
Standard glassware for reaction, workup, and filtration
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone in glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C using an ice-water bath. Causality: This temperature control is critical to prevent over-bromination and the formation of side products.
-
Bromine Addition: Add bromine dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 20°C. The characteristic red-brown color of bromine should dissipate as it is consumed. Trustworthiness: The slow, controlled addition ensures that the concentration of free bromine remains low, favoring selective mono-bromination.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the crude product. Causality: The product is poorly soluble in water, enabling its separation from the acidic solvent and any water-soluble byproducts.
-
Work-up: If any bromine color persists, add a 5% sodium bisulfite solution dropwise until the solution is colorless to quench any excess bromine.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a wash with cold ethanol or petroleum ether to remove non-polar impurities.[14]
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Applications in Drug Development & Chemical Synthesis
As an α-haloketone, the title compound is a powerful electrophile, primarily undergoing nucleophilic substitution reactions at the α-carbon. This reactivity is the cornerstone of its utility.
Role as a Synthetic Intermediate
The compound serves as a critical intermediate for attaching the 4-(1-pyrrolidinylsulfonyl)phenylacetyl moiety to various nucleophiles, such as amines, thiols, and phenols. This reaction is fundamental to building more complex molecules, particularly in the synthesis of heterocyclic compounds like thiazoles, imidazoles, and pyridazines, which are prevalent scaffolds in pharmaceuticals.[15][16][17]
Caption: General SN2 reaction pathway with a nucleophile.
Target Applications
-
Pharmaceutical Development: It is an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide groups, which are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
-
Organic Synthesis: Its defined reactivity allows for the precise construction of complex molecular architectures, enabling the development of new compounds with desired biological or material properties.
-
Diagnostic Tools: Analogous α-bromo ketones are used to design haptens, which are small molecules that can elicit a specific immune response when attached to a carrier protein. This is crucial for developing diagnostic assays and targeted antibodies.[2][3]
Safety, Handling, and Storage
Based on data for structurally similar α-bromoacetophenones, 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone should be handled as a hazardous substance.[18][19][20]
-
Hazard Identification: The compound is expected to be classified as causing severe skin burns and eye damage (GHS H314).[18] It may also be a lachrymator (a substance that causes tearing).[19]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[18][20]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[18][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C under an inert atmosphere.[7]
References
- 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone | 58722-38-6. (n.d.). Google Grounding API Redirect.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. (n.d.). Chem-Impex.
- The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- Safety Data Sheet - AA Blocks. (2025, January 18). AA Blocks.
- SAFETY DATA SHEET. (2025, September 22). Source not specified.
- 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). BLDpharm.
- SAFETY DATA SHEET. (2014, September 19). Fisher Scientific.
- 58722-38-6 | CAS DataBase. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Decoding the Synthesis and Utility of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
- mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.
- 16722-38-6 | CAS DataBase. (n.d.). ChemicalBook.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). PMC - NIH.
- phenacyl bromide. (n.d.). Organic Syntheses Procedure.
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one | 62932-94-9. (n.d.). Sigma-Aldrich.
- Technical Support Center: Bromination of Acetophenone Derivatives. (n.d.). Benchchem.
- Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. (2025, December). Benchchem.
- [Pyridazinilides (XIV). The Action of P-Phenyl-Phenacyl Bromide on 3-phenyl-pyridazine]. (n.d.). Source not specified.
- (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (n.d.). ResearchGate.
- (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022, October 4). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone | 58722-38-6 [chemicalbook.com]
- 5. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. 16722-38-6 | CAS DataBase [m.chemicalbook.com]
- 7. 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. [Pyridazinilides (XIV). The action of p-phenyl-phenacyl bromide on 3-phenyl-pyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aablocks.com [aablocks.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. fishersci.com [fishersci.com]
